molecular formula C9H13NO B010271 2-Amino-1-phenylpropan-2-ol CAS No. 100033-48-5

2-Amino-1-phenylpropan-2-ol

Cat. No.: B010271
CAS No.: 100033-48-5
M. Wt: 151.21 g/mol
InChI Key: VFKHBIUJJCSRJK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Amino-1-phenylpropan-2-ol is a secondary alcohol and primary amine with the molecular formula C₉H₁₃NO and a molecular weight of 151.21 g/mol. Its structure features a hydroxyl (-OH) and amino (-NH₂) group on the central carbon (C2) of a three-carbon chain, with a phenyl group attached to the terminal carbon (C1). This arrangement confers unique physicochemical properties, including moderate polarity due to hydrogen-bonding capacity from both functional groups.

The compound’s stereochemistry and substituent positioning influence its biological interactions, such as gastrointestinal absorption and blood-brain barrier (BBB) permeability.

Properties

CAS No.

100033-48-5

Molecular Formula

C9H13NO

Molecular Weight

151.21 g/mol

IUPAC Name

2-amino-1-phenylpropan-2-ol

InChI

InChI=1S/C9H13NO/c1-9(10,11)7-8-5-3-2-4-6-8/h2-6,11H,7,10H2,1H3

InChI Key

VFKHBIUJJCSRJK-UHFFFAOYSA-N

SMILES

CC(CC1=CC=CC=C1)(N)O

Canonical SMILES

CC(CC1=CC=CC=C1)(N)O

Synonyms

Benzeneethanol, -alpha--amino--alpha--methyl-

Origin of Product

United States

Comparison with Similar Compounds

Key Differences :

  • Phenyl Positioning : A phenyl group at C1 (vs. C3) may alter electronic effects, increasing LogP slightly due to reduced polarity.

Substituted Phenyl Derivatives

Substituents on the phenyl ring significantly impact physicochemical and safety profiles:

Compound Name Molecular Formula Substituents LogP Solubility (mg/mL) Safety Notes
2-Amino-3-(2-chloro-6-fluorophenyl)propan-1-ol C₉H₁₁ClFNO -Cl, -F at phenyl N/A N/A Halogenated; potential toxicity
1-Amino-2-(2,5-dimethylphenyl)propan-2-ol C₁₁H₁₇NO -CH₃ at phenyl N/A N/A Increased lipophilicity

Key Differences :

  • Halogenation (e.g., Cl, F) in 2-Amino-3-(2-chloro-6-fluorophenyl)propan-1-ol increases molecular weight and reduces solubility but enhances binding affinity in drug-receptor interactions .
  • Methyl Groups : Alkyl substituents (e.g., 2,5-dimethylphenyl) elevate LogP, reducing aqueous solubility but improving membrane permeability .

Alkyl-Substituted Propanolamines

Compounds with alkyl instead of phenyl groups exhibit distinct properties:

Compound Name Molecular Formula Substituents LogP (iLOGP) Solubility (mg/mL) Applications
2-Amino-2-methylpropanol C₄H₁₁NO -CH₃ at C2 1.56 >89% (as mixture) Industrial surfactants
1-Amino-2-propanol C₃H₉NO -NH₂ at C1, -OH at C2 0.71 (XLOGP3) Highly soluble Solvent, pharmaceutical intermediate

Key Differences :

  • Phenyl vs. Methyl: The phenyl group in this compound increases molecular weight and LogP compared to 2-Amino-2-methylpropanol, reducing solubility but enhancing aromatic interactions in drug design.
  • Hydrogen Bonding: 1-Amino-2-propanol’s simpler structure enables higher solubility (~100 mg/mL) but limits applications in hydrophobic systems .

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